SX-682 - 1648843-04-2

SX-682

Catalog Number: EVT-282867
CAS Number: 1648843-04-2
Molecular Formula: C19H14BF4N3O4S
Molecular Weight: 467.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SX-682 is an orally bioavailable, selective, and reversible antagonist of CXCR1 and CXCR2. [] This compound plays a crucial role in scientific research, particularly in oncology and immunology, for its ability to modulate the tumor microenvironment and influence immune responses. SX-682 inhibits the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, enhancing the efficacy of T cell-based immunotherapies. [] It's important to note that this report focuses solely on the scientific research applications of SX-682 and excludes information related to drug use, dosage, or potential side effects.

Mechanism of Action

SX-682 functions by selectively and allosterically binding to CXCR1 and CXCR2, inhibiting their activation by tumor-secreted chemokines. [] This binding prevents CXCR1/2-mediated signaling, leading to several downstream effects:

  • Reduced MDSC Recruitment: SX-682 inhibits the recruitment and migration of MDSCs and neutrophils to the tumor microenvironment (TME). [, ] This is primarily achieved by blocking the CXCR2 receptor, which is highly expressed on PMN-MDSCs. []
  • Enhanced T Cell Activity: By reducing the immunosuppressive environment created by MDSCs, SX-682 allows effector cells like NK cells and cytotoxic T lymphocytes (CTLs) to infiltrate the tumor and exert their anti-tumor effects. [] This is reflected in enhanced accumulation of endogenous or adoptively transferred T cells within the tumor. []
  • Improved Immunotherapy Response: SX-682 enhances the efficacy of various immunotherapies, including PD-axis immune checkpoint blockade and adoptive T cell transfer. [, ] This has been observed in preclinical models of various cancers, including breast, colon, and head and neck cancers. [, , ]
Applications
  • Enhancing Immunotherapy: SX-682 improves the efficacy of PD-1/PD-L1 checkpoint inhibitors and adoptive T cell therapies in various cancer models. [, , , ] This is attributed to its ability to suppress MDSC infiltration and enhance T cell activation within the TME.
  • Targeting KRAS-Mutant Cancers: Research suggests that SX-682 could be particularly effective in KRAS-mutant cancers. [, , ] Studies show that KRAS mutations can drive CXCR2 expression and MDSC recruitment, making SX-682 a promising therapeutic target in this context.
  • Overcoming Immunotherapy Resistance: Studies indicate that SX-682 can potentially overcome resistance to immunotherapies. [, ] By targeting the immunosuppressive TME, SX-682 may re-sensitize tumors to checkpoint inhibitors.
  • Modulating Tumor Microenvironment: Beyond its impact on MDSCs, SX-682 influences the overall tumor microenvironment. It has been shown to increase the infiltration of CXCL11-producing B1b cells, further contributing to enhanced CD8+ T cell activity. []
  • Investigating Myelodysplastic Syndromes (MDS): Clinical trials are underway to evaluate the potential of SX-682 in treating MDS. [, ] These trials aim to determine the safety and efficacy of SX-682 in patients with MDS, particularly those who have failed previous treatments.
Future Directions
  • Clinical Trials and Development: Continued clinical trials are essential to validate the safety and efficacy of SX-682 in human cancer patients. [, , ]
  • Combination Therapies: Exploring the synergistic potential of SX-682 with other immunotherapies, targeted therapies, or chemotherapy holds promise for developing more effective cancer treatments. [, ]
  • Biomarker Identification: Identifying predictive biomarkers will be crucial in selecting patients who are most likely to benefit from SX-682 treatment. [, ]

CXCL3

Compound Description: CXCL3, also known as chemokine (C-X-C motif) ligand 3, is a chemokine that signals through the CXCR2 receptor [, ]. It plays a role in attracting and activating neutrophils. In the context of cancer, CXCL3 has been implicated in promoting tumor progression and immune suppression.

Relevance: CXCL3 is directly related to SX-682 because it acts as a ligand for the CXCR2 receptor, which SX-682 targets [, ]. Elevated CXCL3 levels, often driven by oncogenic signaling pathways like KRAS, contribute to the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. SX-682, by inhibiting CXCR2, aims to block the effects of CXCL3-mediated MDSC recruitment and improve anti-tumor immunity.

CXCL1

Compound Description: CXCL1, also known as chemokine (C-X-C motif) ligand 1 or GRO-alpha, is another chemokine that signals through both CXCR1 and CXCR2 receptors []. Like CXCL3, it plays a role in neutrophil recruitment and activation.

Relevance: CXCL1's relevance to SX-682 stems from its ability to activate both CXCR1 and CXCR2, both of which are targets of SX-682 []. By inhibiting these receptors, SX-682 aims to disrupt the signaling pathways initiated by CXCL1, thereby reducing the recruitment of MDSCs to the tumor microenvironment and enhancing the effectiveness of immunotherapies.

CXCL5

Compound Description: CXCL5, also known as chemokine (C-X-C motif) ligand 5 or epithelial-derived neutrophil-activating peptide 78 (ENA-78), is a chemokine that primarily signals through the CXCR2 receptor []. It is involved in neutrophil activation and chemotaxis.

Relevance: Similar to CXCL1 and CXCL3, CXCL5 is relevant to SX-682 because it activates CXCR2, a key target of SX-682 []. By inhibiting CXCR2, SX-682 can potentially disrupt CXCL5-mediated signaling, reducing the infiltration of MDSCs into the tumor microenvironment and enhancing anti-tumor immune responses.

Nivolumab

Compound Description: Nivolumab is a monoclonal antibody that acts as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor []. It blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed on tumor cells to evade immune surveillance. This blockade enhances the anti-tumor activity of T cells.

Relevance: While not structurally related to SX-682, nivolumab holds significant relevance as it is being investigated in combination with SX-682 for the treatment of various cancers, including colorectal cancer []. The rationale behind this combination therapy is that SX-682's ability to reduce MDSC infiltration into the tumor microenvironment could synergize with nivolumab's immune checkpoint inhibition, leading to a more robust and effective anti-tumor response.

M7824

Compound Description: M7824 is a bifunctional fusion protein that combines a TGF-β receptor II (TGFβRII) "trap" with an anti-PD-L1 antibody []. This dual mechanism of action allows it to simultaneously block both TGF-β and PD-L1 signaling pathways, which are known to contribute to immune suppression in the tumor microenvironment.

Relevance: M7824 is relevant to SX-682 in the context of developing multimodal cancer immunotherapy approaches []. The combination of SX-682's ability to inhibit MDSC recruitment with M7824's dual blockade of TGF-β and PD-L1 pathways holds promise for enhancing anti-tumor immunity and improving treatment outcomes in various cancers.

Properties

CAS Number

1648843-04-2

Product Name

SX-682

IUPAC Name

[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid

Molecular Formula

C19H14BF4N3O4S

Molecular Weight

467.2 g/mol

InChI

InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28)

InChI Key

SDUDZBCEHIZMFZ-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O

Solubility

Soluble in DMSO

Synonyms

SX-682; SX 682; SX682.

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.